molecular formula C5H8ClNO B2418793 3-Methylazetidine-1-carbonyl chloride CAS No. 2107231-04-7

3-Methylazetidine-1-carbonyl chloride

Cat. No.: B2418793
CAS No.: 2107231-04-7
M. Wt: 133.58
InChI Key: HPOLZMCYGQZJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylazetidine-1-carbonyl chloride is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity driven by ring strain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-1-carbonyl chloride typically involves the reaction of 3-methylazetidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

3-Methylazetidine+Thionyl chloride3-Methylazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Methylazetidine} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Methylazetidine+Thionyl chloride→3-Methylazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming larger, more complex molecules.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylazetidine-1-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.

Major Products:

    Amines: When reacted with amines, the major products are 3-methylazetidine-1-carboxamides.

    Esters: Reaction with alcohols yields 3-methylazetidine-1-carboxylates.

Scientific Research Applications

3-Methylazetidine-1-carbonyl chloride has diverse applications in scientific research:

Comparison with Similar Compounds

    Azetidine-1-carbonyl chloride: Similar in structure but lacks the methyl group at the 3-position.

    3-Methylazetidine-1-carboxylic acid: The hydrolyzed form of 3-Methylazetidine-1-carbonyl chloride.

    1-Methylazetidine-3-carbonyl chloride: A positional isomer with the methyl group at the 1-position instead of the 3-position.

Uniqueness: this compound is unique due to the presence of the methyl group at the 3-position, which influences its reactivity and the types of products formed in chemical reactions. This structural feature can lead to different steric and electronic effects compared to its analogs .

Properties

IUPAC Name

3-methylazetidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOLZMCYGQZJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.